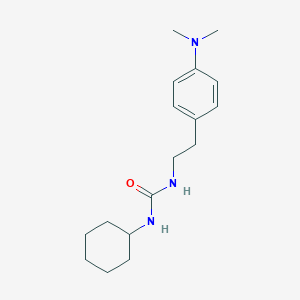![molecular formula C18H18N6O2S B263244 N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide, also known as N-[(1S)-1-(4-{[6-(purin-9-yl)sulfanyl]acetamido}benzyl)-2-pyrrolidinyl]-2-oxo-2-pyrrolidineacetamide, is a novel compound that has attracted the attention of many researchers due to its potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves the inhibition of purinergic receptors, specifically the P2X7 receptor. This receptor is known to play a crucial role in various physiological processes, including inflammation, cell death, and immune response. By inhibiting this receptor, the compound is able to modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide has been shown to have antiviral activity against various viruses, including influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide in lab experiments is its specificity for the P2X7 receptor. This allows researchers to study the role of this receptor in various physiological processes and potentially develop new therapies for diseases that involve this receptor. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to study the role of purinergic receptors in various physiological processes using this compound as a tool. Additionally, further research is needed to fully understand the mechanism of action of this compound[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide and its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 2-bromo-1-(4-{[6-(purin-9-yl)sulfanyl]acetamido}benzyl)pyrrolidine with 2-pyrrolidinone in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide has shown great potential in various scientific research applications. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been used as a tool for studying the role of purinergic receptors in various physiological processes.
Propiedades
Fórmula molecular |
C18H18N6O2S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H18N6O2S/c25-14(9-27-18-16-17(21-10-20-16)22-11-23-18)19-8-12-3-5-13(6-4-12)24-7-1-2-15(24)26/h3-6,10-11H,1-2,7-9H2,(H,19,25)(H,20,21,22,23) |
Clave InChI |
KUUPIUBYIPHOAF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4 |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)

![2-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263166.png)
![2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole](/img/structure/B263167.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)


![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)